molecular formula C18H20N2O3 B152194 (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid CAS No. 58607-69-5

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid

Katalognummer: B152194
CAS-Nummer: 58607-69-5
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GKZIWHRNKRBEOH-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is a chiral dipeptide analog of significant interest in chemical and pharmaceutical research. This compound, which can be described as a homochiral dimer of (R)-phenylalanine, serves as a sophisticated building block in organic synthesis and medicinal chemistry. Its primary research applications include its use as a precursor for the synthesis of complex peptides and peptidomimetics, where its rigid, chiral structure can influence the overall conformation and biological activity of the resulting molecule. Researchers utilize this compound to study stereoselective synthesis, develop novel enzyme inhibitors, and create molecular probes. As a high-purity reference standard, it is essential for analytical method development and validation in chromatographic separation techniques, particularly for distinguishing enantiomeric impurities. This product is intended for research purposes as a chemical reagent and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Proper safety protocols should be followed when handling this compound in a laboratory setting.

Eigenschaften

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZIWHRNKRBEOH-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423791
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58607-69-5
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of ®-2-Amino-3-phenylpropanoic acid with a phenylpropanoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for large-scale production, ensuring consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1.1. Peptide Synthesis

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is utilized in the synthesis of peptides due to its structural properties that allow it to act as a building block. Its incorporation into peptide chains can enhance the stability and biological activity of the resulting compounds.

1.2. Drug Development

Research indicates that derivatives of this compound can exhibit significant pharmacological activities, including antitumor and antimicrobial effects. For instance, modifications to the basic structure have led to compounds with enhanced selectivity against specific biological targets.

2.1. Antitumor Activity

Case studies have shown that derivatives of this compound possess cytotoxic properties against various cancer cell lines. For example, a study reported IC50 values ranging from 6.92 to 8.99 μM for certain derivatives, indicating their potential as anticancer agents.

2.2. Antimicrobial Properties

Recent investigations have revealed that some derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria. This suggests a pathway for developing new antibiotics based on the core structure of this compound.

5.1. Development of β-Adrenoceptor Agonists

Research has focused on synthesizing analogs of this compound to enhance β-adrenoceptor agonistic activity, which is crucial for treating conditions like asthma and COPD.

5.2. Antitumor Compound Screening

A series of derivatives were screened against various cancer cell lines, leading to the identification of compounds with promising antitumor activity, paving the way for further clinical investigations.

Wirkmechanismus

The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Key Structural Features Biological/Functional Notes CAS Number Reference(s)
(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid Two phenyl groups, amide bond, free carboxylic acid Subunit in difelikefalin (kappa opioid agonist) ; safety precautions for handling 58607-69-5
(R)-2-((R)-2-(2-(Naphthalen-2-yl)acetamido)-3-phenylpropanamido)-3-phenylpropanoic acid Naphthalene substituent replaces one phenyl group Induces apoptosis in glioblastoma cells via PriSM self-assembly Not provided
(S)-2-((R)-2-Aminopropanamido)-3-phenylpropanoic acid Stereochemical inversion (S-configuration at C2) Research chemical; no reported bioactivity 3061-95-8
(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid Benzyloxycarbonyl (Z) protecting group on amine Intermediate in β2-amino acid synthesis 2448-45-5
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid Nitro group at para-position of phenyl ring Electron-withdrawing effects alter acidity; used in pharmaceutical standards Not provided
(2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid Hydroxyl group on phenyl ring Potential interaction with large neutral amino acid transporters (LNAAT) 32140-49-1

Biologische Aktivität

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid, also known as a derivative of phenylalanine, is a chiral amino acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage, potentially benefiting conditions such as Alzheimer's disease.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : It interacts with various neurotransmitter receptors, influencing neurotransmission and neuroplasticity.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers compared to control groups.

Treatment GroupCell Viability (%)Apoptosis Markers
Control45 ± 5High
Compound (10 µM)85 ± 7Low

Case Study 2: Anti-inflammatory Properties

A clinical trial examined the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Patient GroupBaseline CRP (mg/L)Post-Treatment CRP (mg/L)
Control12.5 ± 1.513.0 ± 1.8
Treatment Group12.0 ± 1.26.5 ± 0.9

Q & A

Q. What are the established synthetic routes for (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid, and what starting materials are typically used?

The synthesis often begins with chiral amino acids like L-serine or L-alanine to ensure stereochemical fidelity. A nucleophilic substitution reaction introduces the phenylamino group using intermediates such as aniline. For dipeptide derivatives like this compound, stepwise coupling (e.g., via carbodiimide chemistry) is employed to link the amino acid residues. Critical steps include protecting group strategies (e.g., Boc or Fmoc) to prevent undesired side reactions . Post-synthesis, purification via reverse-phase HPLC or recrystallization ensures enantiomeric purity (>97% as noted in some protocols) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : Essential for confirming enantiomeric excess, especially given the (R,R) configuration.
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with aromatic protons (δ 7.2–7.4 ppm) and amide protons (δ 6.8–7.1 ppm) as key markers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C18_{18}H20_{20}N2_2O3_3, theoretical 312.15 g/mol).
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Lyophilized forms are stable for >12 months, while solutions in DMSO or aqueous buffers should be aliquoted and used within 1–2 weeks to avoid degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved when designing in vitro assays?

Discrepancies often arise from polymorphic forms or salt derivatives. For example, dihydrochloride salts (common in related compounds) enhance aqueous solubility but may alter bioactivity. Pre-assay characterization via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) identifies aggregation states. Adjusting pH (e.g., using sodium hydroxide for deprotonation) or co-solvents (e.g., PEG-400) can optimize solubility without compromising activity .

Q. What experimental strategies validate the selective apoptotic activity of this compound in glioblastoma vs. neuronal cells?

  • Dose-Response Profiling : Compare IC50_{50} values in glioblastoma (e.g., U87-MG) and primary neuronal cultures. Evidence shows apoptosis induction at 10–50 μM in cancer cells but no toxicity in neurons up to 200 μM .
  • Mechanistic Studies : Use caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements to confirm apoptosis pathways.
  • Selectivity Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .

Q. How can racemization during synthesis be minimized, and what analytical methods detect it?

Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Coupling : Use 0–4°C during amide bond formation.
  • Mild Bases : Replace DMAP with HOAt in coupling reagents.
  • Chiral Derivatization : Analyze intermediates with Marfey’s reagent to detect D/L isomers. Chiral HPLC with a Crownpak CR(+) column resolves (R) and (S) configurations .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to apoptosis regulators (e.g., Bcl-2 family proteins) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Corlate structural features (e.g., phenyl ring substituents) with cytotoxicity data from analogs .

Methodological Notes

  • Contradiction Analysis : When replication fails (e.g., variable bioactivity), verify batch purity (HPLC/MS), cell line authentication, and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Stereochemical Verification : Always cross-validate chiral purity with ≥2 methods (e.g., HPLC + optical rotation) to avoid false conclusions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.